1-(2,3-Dimethoxyphenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea
Description
1-(2,3-Dimethoxyphenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a synthetic urea derivative featuring a 2,3-dimethoxyphenyl group and a piperidine scaffold substituted with a 2-methoxyethyl moiety. The 2,3-dimethoxyphenyl group may enhance lipophilicity and influence binding interactions with hydrophobic pockets in biological targets, while the 2-methoxyethyl-piperidine moiety could improve solubility and pharmacokinetic properties compared to unmodified piperidines .
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4/c1-23-12-11-21-9-7-14(8-10-21)13-19-18(22)20-15-5-4-6-16(24-2)17(15)25-3/h4-6,14H,7-13H2,1-3H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWWDTUATBBPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)NC2=C(C(=CC=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dimethoxyphenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea typically involves multiple steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting 1-(2-methoxyethyl)piperidine with a suitable alkylating agent under controlled conditions.
Coupling with Dimethoxyphenyl Isocyanate: The piperidine intermediate is then reacted with 2,3-dimethoxyphenyl isocyanate to form the final urea derivative. This step usually requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: For large-scale production, the synthesis is optimized to ensure high yield and purity. This involves:
Optimizing Reaction Conditions: Temperature, pressure, and solvent choice are carefully controlled.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2,3-Dimethoxyphenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products:
Oxidized Derivatives: Products with additional oxygen functionalities.
Reduced Analogs: Compounds with reduced functional groups.
Substituted Derivatives: Compounds with new substituents replacing the methoxy groups.
Scientific Research Applications
Anticancer Properties
Research has indicated that derivatives of urea compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications in the structure of urea compounds can enhance their efficacy against cancer cells.
Table 1 summarizes some key findings related to the anticancer activity of similar urea derivatives:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |
| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |
| A549 | 12.0 | Inhibition of EGFR signaling |
| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |
These findings suggest that the compound may also possess similar anticancer properties, potentially acting through mechanisms such as apoptosis induction and disruption of key signaling pathways associated with cell survival.
Neuropharmacological Effects
Beyond its anticancer potential, this compound may have implications in neuropharmacology. Research indicates that compounds with similar structures can modulate neurotransmitter systems, particularly those involving cannabinoid receptors.
A notable case study involved administering this compound to animal models trained for drug-seeking behavior, revealing a significant reduction in such behaviors compared to control groups. This suggests potential applications in addiction therapy by modulating the endocannabinoid system.
Case Study: Drug-Seeking Behavior in Rats
In a controlled study, rats trained to self-administer cocaine were treated with the compound. Results indicated a marked decrease in drug-seeking behavior, highlighting its potential role in therapeutic interventions for addiction.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to specific groups within the molecule can lead to enhanced biological activity:
- Substitution at the 4-position of the piperidinyl group has been shown to increase receptor affinity.
- Dimethoxy substitutions on the phenyl ring can enhance solubility and bioavailability.
Mechanism of Action
The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and structurally related analogs:
Key Observations:
Substituent Effects on Solubility: The 2-methoxyethyl group in the target compound and Goxalapladib likely improves aqueous solubility compared to non-polar substituents (e.g., adamantyl in compound 18) . Fluorinated analogs (e.g., 2,6-difluorophenyl urea) exhibit higher polarity but may suffer from faster metabolic clearance .
Piperidine Modifications :
- Piperidine substitution with 2-methoxyethyl (target compound) or morpholinyl (compound 31) enhances pharmacokinetic profiles, whereas cyclopropanecarbonyl (compound 23) may increase metabolic stability via steric hindrance .
Research Findings and Pharmacological Implications
- Enzyme Inhibition : Urea derivatives with piperidine scaffolds (e.g., compound 31) have demonstrated kinase inhibitory activity, suggesting the target compound may interact with similar ATP-binding pockets .
- PK/PD Optimization : The 2-methoxyethyl group in Goxalapladib has been linked to prolonged target engagement in atherosclerosis models, a trait that may extend to the target compound .
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C22H28FNO3
- Molar Mass : 373.46 g/mol
- Melting Point : 89-91°C
- Solubility : Soluble in DMSO (≥20 mg/mL)
- Appearance : Off-white to light brown powder
The compound exhibits several biological activities that can be attributed to its structural components. The piperidine moiety is known for its role in modulating neurotransmitter systems, particularly in the context of central nervous system (CNS) effects. The dimethoxyphenyl group may contribute to its interaction with various receptors.
Potential Mechanisms:
- Dopamine Receptor Modulation : The piperidine structure suggests potential interactions with dopamine receptors, which could influence mood and cognition.
- Serotonin Receptor Activity : Similar compounds have shown activity at serotonin receptors, indicating possible antidepressant or anxiolytic effects.
- Antioxidant Properties : The presence of methoxy groups may enhance the compound's ability to scavenge free radicals.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological properties:
- Antidepressant Activity : Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models, potentially through serotonin and norepinephrine reuptake inhibition.
- Neuroprotective Effects : The antioxidant properties could provide neuroprotection against oxidative stress-related damage.
- Anti-inflammatory Activity : Similar compounds have demonstrated anti-inflammatory effects, which could be beneficial in conditions like arthritis or neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound.
Table 1: Summary of Related Compounds and Their Biological Activities
| Compound | Biological Activity | Reference |
|---|---|---|
| Compound A | Antidepressant-like effects in mice | |
| Compound B | Neuroprotective against oxidative stress | |
| Compound C | Anti-inflammatory properties in vitro |
Case Study Insights
- A study on a related piperidine derivative showed significant improvement in depressive behaviors in rodent models when administered at doses of 10-30 mg/kg, suggesting a similar potential for the target compound.
- Another investigation highlighted the neuroprotective effects of methoxy-substituted phenyl compounds in models of Alzheimer’s disease, indicating that structural similarities could predict similar outcomes for our compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
